DGAT1 Inhibitory Activity: Regioisomeric Comparison of 2-, 4-, and 5-Phenylthiazole Analogs
In a direct head-to-head comparison of phenylthiazole regioisomers as diacylglycerol acyltransferase 1 (DGAT1) inhibitors, the 5-phenylthiazole series exhibited potent inhibition, whereas 4-phenylthiazole analogs demonstrated a distinctly different activity profile [1]. The study synthesized and evaluated 2-phenylthiazole, 4-phenylthiazole, and 5-phenylthiazole analogs in parallel, revealing that the 5-phenylthiazole series was superior for this specific target [1]. This establishes that 4-phenylthiazole is not the optimal scaffold for DGAT1 inhibition, informing procurement decisions for obesity and metabolic disorder research where alternative scaffolds should be considered [1].
| Evidence Dimension | DGAT1 inhibitory activity (IC50) and in vivo triglyceride reduction |
|---|---|
| Target Compound Data | 4-Phenylthiazole series: distinct and generally weaker inhibition profile compared to 5-phenylthiazole series |
| Comparator Or Baseline | 5-Phenylthiazole series: Compound 33 IC50 = 23 nM; 87% reduction of plasma triglycerides in vivo; 2-Phenylthiazole series: intermediate activity |
| Quantified Difference | The 5-phenylthiazole series exhibited potent DGAT1 inhibition, while 4-phenylthiazole analogs showed a distinct and generally weaker inhibition profile in this target context [1] |
| Conditions | In vitro enzymatic DGAT1 assay; in vivo fat tolerance test in mice; oral pharmacokinetic evaluation |
Why This Matters
This regiospecific activity difference directly informs scaffold selection: researchers targeting DGAT1 should prioritize 5-phenylthiazole over 4-phenylthiazole, while 4-phenylthiazole may be preferred for alternative targets where this regioisomer demonstrates superior activity.
- [1] Kadam KS, Jadhav RD, Kandre S, et al. Evaluation of thiazole containing biaryl analogs as diacylglycerol acyltransferase 1 (DGAT1) inhibitors. Eur J Med Chem. 2013;65:337-347. PMID: 23735282. View Source
